4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine
Description
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)oxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S/c11-9-5-10(14-6-13-9)17-7-1-3-8(4-2-7)18(12,15)16/h1-6H,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMMLWZFLYGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
Procedure :
4,6-Dihydroxypyrimidine is refluxed with excess POCl₃ in the presence of a catalytic amine (e.g., N,N-diisopropylethylamine) or dimethylformamide (DMF). The reaction proceeds via phosphorylation of hydroxyl groups, followed by displacement with chloride.
Optimization :
-
Molar Ratios : A 3:1 ratio of POCl₃ to 4,6-dihydroxypyrimidine ensures complete conversion.
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Temperature : Reactions at 90–110°C for 6–8 hours yield >85% purity.
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Workup : Excess POCl₃ is distilled under reduced pressure, and the product is crystallized from dichloroethane.
Data :
Phosgene-Assisted Chlorination
Procedure :
A mixture of POCl₃ and phosgene (1:10 molar ratio) reacts with 4,6-dihydroxypyrimidine at 60–90°C. This method reduces POCl₃ usage and enhances selectivity.
Advantages :
-
Lower environmental impact due to reduced POCl₃ waste.
Regioselective Introduction of the 4-Aminosulfonylphenoxy Group
The SNAr reaction at position 4 of 4,6-dichloropyrimidine with 4-aminosulfonylphenol is the cornerstone of this synthesis. Key considerations include nucleophile activation, solvent selection, and temperature control.
Synthesis of 4-Aminosulfonylphenol
Procedure :
4-Chlorosulfonylphenol is treated with aqueous ammonia (25–30%) at 40–50°C to yield 4-aminosulfonylphenol.
Purity : ≥95% after recrystallization from ethanol/water.
SNAr Reaction Conditions
Procedure :
4,6-Dichloropyrimidine (1 eq) and 4-aminosulfonylphenol (1.2 eq) are stirred in anhydrous DMF with potassium carbonate (2 eq) at 80–90°C for 12–24 hours.
Mechanistic Insights :
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The electron-withdrawing sulfonamide group activates the pyrimidine ring, favoring attack at position 4 due to lower transition-state energy.
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Polar aprotic solvents (DMF, DMSO) stabilize the phenoxide ion, enhancing reactivity.
Data :
Side Reactions :
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Competing substitution at position 6 is minimized by maintaining stoichiometric excess of 4-aminosulfonylphenol.
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Hydrolysis of the chloropyrimidine to hydroxyl derivatives is prevented by anhydrous conditions.
Purification and Characterization
Isolation Techniques
Spectroscopic Confirmation
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¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, pyrimidine H5), 7.85 (d, 2H, aromatic H), 7.45 (d, 2H, aromatic H), 5.20 (s, 2H, NH₂).
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IR : 1345 cm⁻¹ (S=O stretching), 1160 cm⁻¹ (C-O-C asymmetric stretching).
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Procedure :
Microwave irradiation (100°C, 300 W) reduces reaction time to 2–4 hours with comparable yields (68–72%).
Limitations : Scalability challenges in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminophenylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the sulfonyl group can produce a sulfone.
Scientific Research Applications
4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. The aminophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the pyrimidine ring is a key site for functionalization. Below is a comparative analysis of substituents and their implications:
*Calculated based on molecular formulas.
- Sulfonamide vs.
- Halogenation Effects : Brominated analogs (e.g., ) enhance lipophilicity and metabolic stability, whereas fluorination (e.g., ) increases electronegativity, improving binding affinity to hydrophobic pockets in targets like EGFR.
Biological Activity
4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in pharmaceutical research.
The synthesis of this compound typically involves the reaction of chlorinated pyrimidine derivatives with sulfonamide-containing phenolic compounds. The chemical structure is characterized by the presence of a chloropyrimidine ring and an aminophenylsulfonyl moiety, which contribute to its biological activity.
Chemical Structure
- Molecular Formula : C12H12ClN3O3S
- Molecular Weight : 303.75 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. It has shown promise as an inhibitor of various protein kinases, which play crucial roles in cell signaling and proliferation.
- Enzyme Inhibition : The compound interacts with the ATP-binding site of kinases, preventing their activation and subsequent signaling cascades.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication mechanisms.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of this compound in various biological contexts:
- Anticancer Activity : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study reported an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity.
- Antimicrobial Effects : Another study explored its antibacterial properties, revealing that it effectively inhibited the growth of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Comparative Analysis
To understand the relative efficacy of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | 15 | 32 |
| Compound A (similar structure) | Anticancer | 20 | 40 |
| Compound B (similar structure) | Antiviral | 10 | Not tested |
Q & A
Q. What are the recommended synthetic routes for 4-(4-Aminosulfonylphenoxy)-6-chloropyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 4-aminosulfonylphenol. Key steps include:
Substrate Preparation: Pre-dry 4-aminosulfonylphenol under vacuum to eliminate moisture.
Coupling Reaction: React with 4,6-dichloropyrimidine in anhydrous DMF at 80–100°C for 12–24 hours, using K₂CO₃ or Cs₂CO₃ as a base to deprotonate the phenolic hydroxyl group .
Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Optimization Tips:
Q. Which analytical techniques are critical for characterizing this compound, and what data should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (expected [M+H]⁺: ~327.04 Da) and isotopic pattern for chlorine .
- HPLC Purity Analysis: Use a C18 column (acetonitrile/water + 0.1% formic acid) to ensure >95% purity. Retention time typically falls between 6–8 minutes .
Q. How does the reactivity of this compound vary under acidic, basic, or nucleophilic conditions?
Methodological Answer:
- Acidic Conditions: The chloropyrimidine moiety is susceptible to hydrolysis. In 1M HCl at 60°C, the chlorine substituent may hydrolyze to a hydroxyl group, forming 4-(4-aminosulfonylphenoxy)-6-hydroxypyrimidine. Monitor via pH adjustment and LC-MS .
- Basic Conditions: The sulfonamide group (pKa ~10) may deprotonate, enhancing solubility in aqueous buffers. Avoid prolonged heating to prevent decomposition.
- Nucleophilic Substitution: The 6-chloro position reacts preferentially with amines (e.g., dimethylamine) in THF at room temperature, yielding 6-amino derivatives. Use Pd catalysts for cross-coupling with boronic acids (Suzuki reaction) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity?
Methodological Answer:
- Substituent Effects:
- Chlorine Replacement: Replacing Cl with Br or I (via halogen exchange) increases steric bulk and lipophilicity, potentially enhancing membrane permeability .
- Sulfonamide Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) on the sulfonamide can improve target binding affinity, as seen in kinase inhibitors .
- Biological Assays: Test derivatives in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ shifts .
Q. What computational methods are suitable for predicting the reaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states for SNAr reactions using B3LYP/6-31G(d) basis sets. Focus on charge distribution at the pyrimidine C6 position to predict nucleophilic attack sites .
- Molecular Dynamics (MD): Simulate solvation effects in DMF or DMSO to model reaction kinetics. Compare activation energies with experimental data to validate computational models .
Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyrimidines?
Methodological Answer:
- Systematic Variability Analysis:
- Steric vs. Electronic Effects: Use Hammett plots to differentiate substituent electronic contributions (σ values) from steric hindrance in reaction rate discrepancies .
- Solvent Polarity: Replicate reactions in solvents of varying polarity (e.g., DMF vs. THF) to isolate solvent effects on transition states .
- Cross-Validation: Compare results with structurally analogous compounds (e.g., 6-chloro-2-aminopyrimidine) to identify outlier data .
Q. What strategies are recommended for assessing the metabolic stability and toxicity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
